![molecular formula C13H13N3O5 B3007770 5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 524725-33-5](/img/structure/B3007770.png)
5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives can be achieved through the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation processes, as described in the synthesis of 6-[(dimethylamino)methylene]aminouracil derivatives . Similarly, the synthesis of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones involves a cycloaddition reaction, which is highly regio- and stereoselective, leading to quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and the stability of the crystal structure . The molecular structure can also be calculated using DFT methods, which show good agreement with experimental data, as seen in the characterization of 5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be explored through various reactions, such as Aldol condensation and Michael addition processes. These reactions can be carried out in different conditions, such as in aqueous diethylamine medium, to yield complex structures like bis(pyrimidinetriones) . The molecular electrostatic potential maps can indicate the most reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as thermal stability, electronic spectra, and NMR chemical shifts, can be studied using spectroscopic methods and computational chemistry techniques. For example, the thermal stability of a compound can be determined by its resistance to decomposition up to a certain temperature . The electronic transitions can be assigned based on TD-DFT results, and the NMR chemical shifts can be computed and compared using the GIAO method . Additionally, the interaction of these compounds with proteins, such as β-lactoglobulin, can be investigated to understand their potential biological applications .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis Methods : A new method for the synthesis of 5-amidinobarbiturates, which can be used in combinatorial chemistry, was developed by exploring the reactions of 5-[arylamino(methylthio)methylene]pyrimidine-2,4,6(1H,3H,5H)-triones with different aliphatic and aromatic amines (Paramonov et al., 2007).
- Molecular Diversity : A study described the synthesis of a molecularly diverse library of tetrasubstituted alkenes containing a barbiturate motif. This synthesis involved base-induced condensation and a series of reactions leading to a variety of substituents (Al-Sheikh et al., 2020).
- Molecular Docking Studies : Research on novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives showed their potential as anticancer agents, especially against cervical cancer cell lines. Molecular docking analysis was used to understand their interaction with the target proteins (Kumar et al., 2018).
Biological Activities
- Antimicrobial Activity : A study synthesized coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones and thioxopyrimidine4,6(1H,5H)diones, and evaluated their antibacterial activity against various microorganisms. Some compounds exhibited notable antifungal activity (Laxmi et al., 2012).
- Antimycobacterial Activity : Research into 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones and 5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones found these compounds to possess low toxicity and various strengths of antimycobacterial activity, indicating potential for antimycobacterial drug development (Yushin et al., 2020).
Propriétés
IUPAC Name |
5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-7-3-4-10(21-2)9(5-7)14-6-8-11(17)15-13(19)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJTZQNUWBUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)
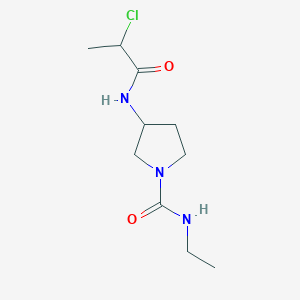
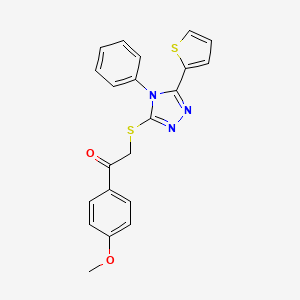
![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
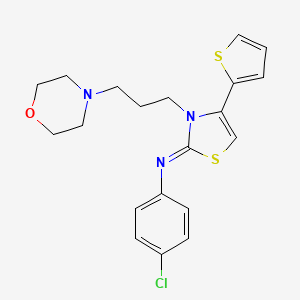
![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)
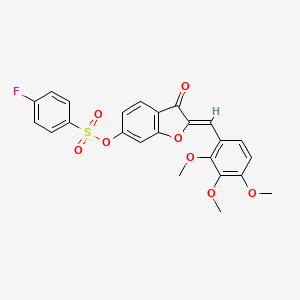
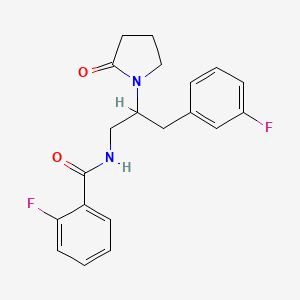
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)
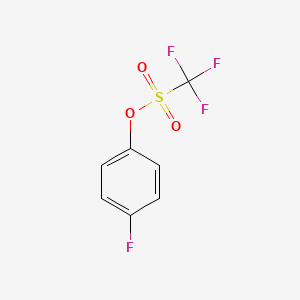
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)